molecular formula C17H29NO4 B6247491 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis CAS No. 2408936-76-3

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis

Cat. No. B6247491
CAS RN: 2408936-76-3
M. Wt: 311.4
InChI Key:
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Description

The tert-butoxycarbonyl group (also known as the Boc group) is a protecting group often used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Molecular Structure Analysis

The tert-butoxycarbonyl group has the molecular formula C5H9O2 and a molecular weight of 101.12376 . It is represented by the SMILES string C(*) (=O)OC (C) (C)C .


Chemical Reactions Analysis

The tert-butoxycarbonyl group is often used as a protecting group in organic synthesis . It can be removed under acidic conditions, allowing the protected functional group to participate in subsequent reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For the tert-butoxycarbonyl group, it is known to be a white to yellow solid .

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis involves the protection of the amine group, followed by the addition of the cyclohexyl group, and then the removal of the protecting group. The final step involves the addition of the tert-butoxycarbonyl group to the carboxylic acid group.", "Starting Materials": [ "Cyclohexylamine", "Boc-anhydride", "4-cyclohexylpiperidine-2-carboxylic acid", "Tert-butyl chloroformate", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the amine group by reacting cyclohexylamine with Boc-anhydride in the presence of sodium bicarbonate to form Boc-cyclohexylamine.", "Step 2: Addition of the cyclohexyl group to the piperidine ring by reacting Boc-cyclohexylamine with 4-cyclohexylpiperidine-2-carboxylic acid in the presence of hydrochloric acid to form rac-(2R,4S)-1-Boc-4-cyclohexylpiperidine-2-carboxylic acid.", "Step 3: Removal of the Boc protecting group by reacting rac-(2R,4S)-1-Boc-4-cyclohexylpiperidine-2-carboxylic acid with hydrochloric acid to form rac-(2R,4S)-1-aminocarbonyl-4-cyclohexylpiperidine-2-carboxylic acid.", "Step 4: Addition of the tert-butoxycarbonyl group to the carboxylic acid group by reacting rac-(2R,4S)-1-aminocarbonyl-4-cyclohexylpiperidine-2-carboxylic acid with tert-butyl chloroformate in the presence of sodium bicarbonate to form rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis." ] }

CAS RN

2408936-76-3

Product Name

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis

Molecular Formula

C17H29NO4

Molecular Weight

311.4

Purity

95

Origin of Product

United States

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